molecular formula C17H21Cl2NO2 B1223108 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol CAS No. 73631-12-6

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol

Cat. No.: B1223108
CAS No.: 73631-12-6
M. Wt: 342.3 g/mol
InChI Key: URWCLWXLBSIIII-UHFFFAOYSA-N
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Description

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthyloxy group, a bis(2-chloroethyl)amino group, and a propanol backbone, making it an interesting subject for chemical research and industrial applications.

Mechanism of Action

Target of Action

Propranolol mustard, also known as 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol, primarily targets β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Mode of Action

Propranolol mustard acts as a non-selective β-adrenergic receptor antagonist , also known as a beta-blocker . It blocks the action of epinephrine (adrenaline) and norepinephrine (noradrenaline) at both β1 and β2-adrenergic receptors . This blockade results in decreased heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the stimulation of renin production by catecholamines, mediated by beta-1 receptors . Additionally, propranolol mustard has been found to inhibit the activity of phosphatidate phosphatase (Pah), a key enzyme in lipid metabolism . This inhibition leads to alterations in lipid metabolism, which are associated with inhibited growth and development of certain organisms .

Pharmacokinetics

Propranolol mustard is expected to have similar pharmacokinetic properties to propranolol. It is extensively metabolized in the liver, primarily by CYP1A2 and CYP2D6 enzymes . The compound has a bioavailability of 26% and a half-life of 4-5 hours . It is excreted mainly via the urine .

Result of Action

The action of propranolol mustard leads to a decrease in heart rate, myocardial contractility, and blood pressure . It also reduces cardiac workload and oxygen demand . In addition, it can inhibit the growth and development of certain organisms by altering lipid metabolism .

Action Environment

The action of propranolol mustard can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by pH, temperature, and the presence of other substances in the environment . Furthermore, the compound’s action can be influenced by the organism’s metabolic state and the presence of other drugs .

Preparation Methods

The synthesis of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol typically involves multiple steps, including the formation of the naphthyloxy group and the introduction of the bis(2-chloroethyl)amino group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bis(2-chloroethyl)amino group, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol can be compared with similar compounds such as:

    1-(1-Naphthyloxy)-3-(dimethylamino)-2-propanol: This compound has a dimethylamino group instead of the bis(2-chloroethyl)amino group, leading to different chemical reactivity and biological activity.

    1-(1-Naphthyloxy)-3-(ethylamino)-2-propanol: The presence of an ethylamino group results in distinct properties compared to the bis(2-chloroethyl)amino derivative.

Properties

IUPAC Name

1-[bis(2-chloroethyl)amino]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2/c18-8-10-20(11-9-19)12-15(21)13-22-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,21H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWCLWXLBSIIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN(CCCl)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00994435
Record name 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73631-12-6
Record name Propranolol mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073631126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the rationale behind synthesizing Propranolol mustard as a lung-specific antitumor agent?

A: The development of Propranolol mustard stems from the observation that dl-propranolol exhibits preferential concentration in lung tissue. [] Furthermore, the beta-blocking activity, a characteristic of propranolol, is primarily associated with the l-enantiomer. [] Researchers hypothesized that by modifying the d-enantiomer with a cytotoxic group, like nitrogen mustard, it could function as a targeted delivery system for antitumor agents specifically to the lungs. []

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